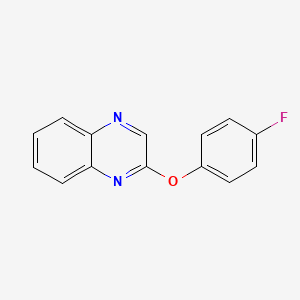

2-(4-Fluorophenoxy)quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Fluorophenoxy)quinoxaline is an organic compound with the molecular formula C14H9FN2O. It is a unique chemical that is part of a collection provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

Quinoxaline and its derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . The traditional synthesis of quinoxaline involves the condensation of 1,2-diaminobenzene (ortho-phenylenediamine) with a dicarbonyl compound under acidic or basic conditions . More recently, greener and more efficient methods such as microwave-assisted synthesis have been developed .Molecular Structure Analysis

The molecular structure of 2-(4-Fluorophenoxy)quinoxaline is characterized by a fusion of a benzene ring and a pyrazine ring, creating a bicyclic structure . The empirical formula is C14H9FN2O, and the molecular weight is 240.237.Chemical Reactions Analysis

Quinoxaline displays properties typical of aromatic compounds. It exhibits stability and undergoes reactions typical of aromatic heterocycles . These properties make it a valuable building block in the synthesis of complex organic compounds .Physical And Chemical Properties Analysis

2-(4-Fluorophenoxy)quinoxaline is typically a colorless to pale-yellow solid . It is sparingly soluble in water but readily soluble in many organic solvents such as dichloromethane, ethanol, and acetone .科学的研究の応用

- Quinoxalines, including 2-(4-Fluorophenoxy)quinoxaline, exhibit promising antimicrobial effects. Researchers have investigated their potential as antibacterial, antifungal, and antiviral agents . For instance, derivatives of this compound have demonstrated inhibition activity against bacterial strains like S. pneumonia and fungal strains like Aspergillus fumigatus .

Antimicrobial Activity

作用機序

Target of Action

The primary target of 2-(4-Fluorophenoxy)quinoxaline is dihydroorotate dehydrogenase (DHO-DH) . This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway, which is essential for the growth and proliferation of cells .

Mode of Action

2-(4-Fluorophenoxy)quinoxaline interacts with its target, DHO-DH, by inhibiting its activity . The inhibition of DHO-DH disrupts the de novo pyrimidine biosynthesis pathway, leading to a decrease in the synthesis of pyrimidine nucleotides . This disruption can lead to the inhibition of cell growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by 2-(4-Fluorophenoxy)quinoxaline is the de novo pyrimidine biosynthesis pathway . By inhibiting DHO-DH, this compound disrupts the synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA . This disruption can lead to a decrease in cell growth and proliferation .

Pharmacokinetics

Like other quinoxaline derivatives, it is expected to have good bioavailability and stability

Result of Action

The inhibition of DHO-DH by 2-(4-Fluorophenoxy)quinoxaline leads to a disruption in the de novo pyrimidine biosynthesis pathway . This disruption results in a decrease in the synthesis of pyrimidine nucleotides, leading to a decrease in cell growth and proliferation . This makes 2-(4-Fluorophenoxy)quinoxaline a potential candidate for the development of new antimicrobial and anticancer drugs .

Action Environment

The action, efficacy, and stability of 2-(4-Fluorophenoxy)quinoxaline can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the temperature

Safety and Hazards

将来の方向性

Quinoxaline and its derivatives continue to attract significant attention due to their potential biological and pharmaceutical properties . They are being used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . This suggests a promising future for 2-(4-Fluorophenoxy)quinoxaline in various fields of science and industry .

特性

IUPAC Name |

2-(4-fluorophenoxy)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2O/c15-10-5-7-11(8-6-10)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKPBFYGYLZWCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenoxy)quinoxaline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-4-methanesulfonylpiperazine](/img/structure/B2763541.png)

![{7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B2763546.png)

![6-((2,4-dichloro-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2763547.png)

![4-benzyl-N-cyclopentyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2763549.png)

![2-[[1-[(2-Bromophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2763555.png)

![N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B2763559.png)

![1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol](/img/structure/B2763563.png)

![6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)